N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound featuring a fused [1,2]oxazolo[5,4-b]pyridine core. Key structural attributes include:
- Cyclopropyl substituent at position 6, which may enhance metabolic stability by reducing oxidative degradation.
- Cyanomethyl-carboxamide at position 4, a polar functional group that influences solubility and intermolecular interactions.
Properties
IUPAC Name |
N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-7-11-9(12(18)15-5-4-14)6-10(8-2-3-8)16-13(11)19-17-7/h6,8H,2-3,5H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSVCFVYUIZXEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method involves stirring the reactants without a solvent at room temperature or using microwave irradiation to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyanoacetylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimalarial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structural similarity to DNA bases allows it to bind to nucleic acids and proteins, thereby affecting various biological processes. It may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table compares key structural and physicochemical parameters of the target compound with its analogues:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS No. | Purity |
|---|---|---|---|---|---|
| N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (Target) | C₁₅H₁₃N₃O₂* | ~271.29* | 6-cyclopropyl, 3-methyl, N-cyanomethyl | Not specified | Not given |
| N-cyclopentyl-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide | C₁₆H₁₉N₃O₂ | 285.34 | 6-cyclopropyl, 3-methyl, N-cyclopentyl | 1179483-84-1 | Not given |
| 1-{6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl}piperidine-4-carboxamide | C₁₇H₂₀N₄O₃ | 328.37 | 6-cyclopropyl, 3-methyl, piperidine-carboxamide | 949999-67-1 | Not given |
| 3-(4-methoxyphenyl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | C₁₅H₁₂N₂O₄ | 284.27 | 6-methyl, 3-(4-methoxyphenyl), carboxylic acid | 1018143-33-3 | 95% |
| N-benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide | C₁₈H₁₇N₃O₂* | ~307.35* | 3,6-dimethyl, N-benzyl | Not specified | Industrial grade |
*Inferred from structural analysis.
Key Observations :
- Substituent Diversity: The target compound’s cyanomethyl group distinguishes it from analogues with bulkier substituents (e.g., cyclopentyl, benzyl). This group may improve water solubility compared to lipophilic alternatives .
- Purity : While the target’s purity is unspecified, several analogues (e.g., 3-(4-methoxyphenyl)-6-methyl derivatives) are synthesized at 95% purity, indicating established synthetic routes for related structures .
Biological Activity
N-(cyanomethyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound characterized by its unique structure that combines oxazole and pyridine rings. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 256.26 g/mol .
Synthesis
The synthesis of this compound typically involves the cyanoacetylation of amines. This process can be optimized through various reaction conditions to enhance yield and purity. Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile, which facilitate the dissolution of reactants .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. Its structural similarity to nucleic acids enables it to bind to DNA and proteins, potentially inhibiting enzymes or disrupting cellular signaling pathways. This mechanism may lead to various pharmacological effects .
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities:
- Antiinflammatory Effects : Some studies suggest that related compounds act as antagonists for prostaglandin E2 (PGE2), which is implicated in inflammatory processes. For instance, a compound demonstrated an IC50 value of 123 nM in inhibiting PGE2-induced TNFα reduction in human blood assays .
- Antimicrobial Properties : Heterocyclic compounds have shown potential as antimicrobial agents. Their ability to disrupt bacterial cell functions makes them candidates for further investigation in treating infections.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on EP4 Antagonists : A related compound was tested for its efficacy as an EP4 antagonist, showing significant anti-inflammatory properties compared to traditional NSAIDs like diclofenac .
- Inhibition Studies : In vitro assays demonstrated that certain derivatives could inhibit key enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in managing pain and inflammation.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
